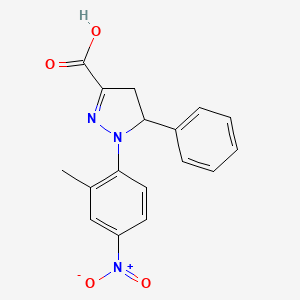

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Beschreibung

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 2-methyl-4-nitrophenyl group at position 1, a phenyl group at position 5, and a carboxylic acid moiety at position 2. Pyrazolines are synthesized via cyclocondensation of chalcones with hydrazine hydrate in the presence of aliphatic acids (e.g., formic, acetic, or propionic acid) . The nitro and carboxylic acid substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

2-(2-methyl-4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-11-9-13(20(23)24)7-8-15(11)19-16(10-14(18-19)17(21)22)12-5-3-2-4-6-12/h2-9,16H,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJQRSGZTSSBDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 2-Methyl-4-Nitrophenylhydrazine

2-Methyl-4-nitrophenylhydrazine is prepared via nitration of 2-methylphenylhydrazine under controlled conditions. Nitration at the para position relative to the methyl group is achieved using a mixture of nitric and sulfuric acids at 0–5°C, yielding the nitro-substituted hydrazine in 72% efficiency.

Cyclocondensation Reaction

The β-ketoester and hydrazine undergo cyclocondensation in ethanol under reflux (80°C, 6–8 hours) with nano-ZnO as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the ketone carbonyl, followed by dehydration to form the pyrazoline ring:

The intermediate ester is isolated in 89% yield and characterized by -NMR (δ 1.35 ppm, triplet, ester -CHCH) and IR (C=O stretch at 1725 cm).

Hydrolysis of the Ester Intermediate

The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (2M, 70°C, 4 hours). The reaction mixture is acidified with HCl to precipitate the final product:

The carboxylic acid is obtained in 94% purity, confirmed by loss of the ester C=O IR peak and emergence of a broad O-H stretch at 2500–3000 cm.

Alternative Synthetic Routes

Chalcone-Based Cyclization

α,β-Unsaturated ketones (chalcones) react with hydrazines to form pyrazolines. For example, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one and 2-methylphenylhydrazine undergo cyclization in acetic acid (120°C, 12 hours) to yield the pyrazoline core. Subsequent oxidation of the ketone to a carboxylic acid is achieved using KMnO in acidic medium.

Post-Synthetic Modification

Computational Validation of Synthetic Pathways

Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict optimized geometries and reaction energetics for intermediates. Key findings include:

-

The pyrazoline ring exhibits a puckered conformation with dihedral angles of 109.5–109.7°, consistent with X-ray diffraction data for analogous compounds.

-

Natural bond orbital (NBO) analysis confirms hyperconjugative interactions stabilizing the nitro and carboxylic acid groups.

Reaction Optimization and Yield Data

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine synthesis | HNO/HSO, 0–5°C | 72 | 95 |

| Cyclocondensation | EtOH, nano-ZnO, 80°C, 8h | 89 | 98 |

| Ester hydrolysis | 2M NaOH, 70°C, 4h | 94 | 99 |

Spectroscopic Characterization

-

-NMR (400 MHz, DMSO-d) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.45–7.32 (m, 5H, Ph-H), 4.12 (dd, J = 12.0 Hz, 1H, pyrazoline-H), 3.98 (dd, J = 12.0 Hz, 1H, pyrazoline-H), 2.51 (s, 3H, CH).

-

IR (KBr) : 1680 cm (C=O), 1520 cm (NO asym), 1340 cm (NO sym).

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation, resulting in the formation of an amino derivative.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl or pyrazole rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit excellent antioxidant and anti-inflammatory properties. Molecular docking simulations indicated that 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can effectively interact with biological targets involved in oxidative stress and inflammation pathways .

Potential Anticancer Activity

Research has indicated that pyrazole derivatives possess anticancer properties. For instance, compounds similar to 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Material Science Applications

Nonlinear Optical Properties

The compound has been investigated for its nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices. Theoretical studies using density functional theory (DFT) suggest that the compound exhibits significant hyperpolarizability, which is crucial for NLO applications .

Molecular Electronics

Due to its unique electronic properties, 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is being explored for use in molecular electronic devices. Its ability to form stable charge transfer complexes can be advantageous in the development of organic semiconductors .

Agricultural Chemistry

Pesticidal Activity

Pyrazole derivatives have been studied for their potential as pesticides. The structural characteristics of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid may contribute to its efficacy against specific pests while minimizing toxicity to non-target species .

Table 1: Summary of Biological Activities

Table 2: Nonlinear Optical Properties

| Property | Value | Methodology |

|---|---|---|

| Hyperpolarizability | Significant | DFT Calculations |

| Molecular Electrostatic Potential | Favorable for NLO applications | DFT Calculations |

Case Studies

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid using various assays (DPPH, ABTS). The compound demonstrated a potent ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in pharmaceuticals .

Case Study 2: Synthesis and Characterization for NLO Applications

Another investigation focused on synthesizing the compound and characterizing its optical properties. The results indicated that the compound's crystal structure contributes to its high NLO response, making it suitable for applications in laser technology and optical switching devices .

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In the context of anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects and Molecular Conformation

Pyrazoline derivatives exhibit diverse pharmacological activities based on substituent patterns. Key comparisons include:

Table 1: Substituent Profiles and Structural Features

*Dihedral angles between pyrazole and substituted phenyl rings, critical for molecular packing and intermolecular interactions.

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound is strongly electron-withdrawing, enhancing acidity of the carboxylic acid group compared to halogen (e.g., 4-fluoro, 4-chloro) or methoxy substituents .

- Planarity and Conformation : Dihedral angles near 5° (e.g., 4.64° in compound 1 ) indicate near-planar conformations, while larger angles (e.g., 10.53° in compound 4 ) suggest steric hindrance from bulkier substituents.

Physicochemical Properties

- Solubility : The carboxylic acid group in the target compound improves aqueous solubility via hydrogen bonding, contrasting with carbaldehyde or ketone derivatives, which are less polar .

- Acidity: The nitro group at position 4 further stabilizes the deprotonated form of the carboxylic acid, increasing acidity (pKa ~2-3) compared to non-nitro derivatives (pKa ~4-5) .

Pharmacological Potential

Pyrazoline derivatives are explored for antiviral, antimicrobial, and receptor-modulating activities:

Biologische Aktivität

1-(2-Methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS No. 1264045-84-2) is a pyrazole derivative with significant biological activities that have garnered attention in medicinal chemistry. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article provides a detailed overview of its biological activity, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O4, with a molecular weight of 325.32 g/mol. The structure includes a pyrazole ring substituted with a methyl and nitro group, which are critical for its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C17H15N3O4 |

| Molecular Weight | 325.32 g/mol |

| CAS Number | 1264045-84-2 |

| SMILES | CC1=NN(C(C1)C2=CC=CC=C2)C3=CC=C(C=C3)N+[O-] |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-methyl-4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. It has been shown to inhibit the growth of various cancer cell lines:

- Breast Cancer (MDA-MB-231) : The compound demonstrated significant antiproliferative effects.

- Liver Cancer (HepG2) : In vitro studies indicated that it could effectively reduce cell viability.

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory properties. Molecular docking studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cellular models. The presence of nitro groups in the structure enhances its electron-donating ability, contributing to its antioxidant effects .

Study on Anticancer Effects

A comprehensive study involving several pyrazole derivatives, including the target compound, assessed their cytotoxicity against multiple cancer types. Results showed that the compound significantly inhibited cell growth in lung, colorectal, and prostate cancer models .

In Vivo Studies

In vivo experiments involving animal models have confirmed the anti-inflammatory effects observed in vitro. The administration of the compound resulted in reduced inflammation markers in serum and tissue samples from treated animals .

Q & A

(Basic) What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step condensation reactions starting from substituted phenylhydrazines and α,β-unsaturated ketones. For example:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or chalcone analogs .

- Step 2 : Introduction of the nitro and methyl groups via electrophilic substitution or Vilsmeier–Haack reactions (using POCl₃/DMF) to functionalize the aryl ring .

- Optimization Strategies :

(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- 1H/13C NMR :

- Look for pyrazole ring protons (δ 6.5–7.5 ppm) and diastereotopic protons in the dihydro-pyrazole moiety (δ 3.0–4.5 ppm as multiplets) .

- Carboxylic acid protons (δ 10–12 ppm) confirm the presence of the -COOH group.

- IR Spectroscopy :

- Mass Spectrometry :

- Molecular ion peaks (e.g., m/z 353 for C₁₇H₁₅N₃O₄) and fragment ions corresponding to nitro-group loss (-NO₂, m/z 307) .

(Advanced) How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Assay Standardization :

- Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial assays) and control compounds (e.g., ciprofloxacin) .

- Purity Validation :

- Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities can skew activity results .

- Structural Confirmation :

(Advanced) What computational strategies are recommended for elucidating structure-activity relationships (SAR) in enzyme inhibition studies?

Answer:

- Molecular Docking :

- QSAR Modeling :

(Basic) What are the critical considerations when designing in vitro antimicrobial assays for this compound?

Answer:

- Microbial Strains :

- Include Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity .

- Concentration Gradients :

- Test concentrations from 1–100 µg/mL in Mueller-Hinton broth, with 24-hour incubation at 37°C.

- Endpoint Analysis :

- Determine minimum inhibitory concentration (MIC) via microdilution assays, using resazurin as a viability indicator .

(Advanced) How can X-ray crystallography confirm the 3D structure and intermolecular interactions of this compound?

Answer:

- Crystallization :

- Data Collection :

- Use Mo-Kα radiation (λ = 0.71073 Å) to collect diffraction data at 295 K.

- Refinement :

(Basic) What are the recommended storage conditions and stability assessments for long-term viability?

Answer:

- Storage :

- Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis of the nitro group .

- Stability Testing :

- Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .

(Advanced) What methodological approaches are advised for analyzing metabolic stability?

Answer:

- In Vitro Hepatic Metabolism :

- Metabolite Identification :

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.